CoPo 22

Description

Significance and Research Context of CoPo 22 Analogs

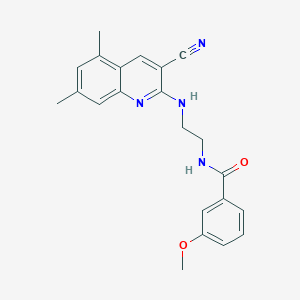

This compound, chemically known as N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide, is a pivotal compound in the pursuit of novel therapeutic strategies for cystic fibrosis. nih.govmusechem.com Its significance stems from its demonstrated ability to act as both a corrector and a potentiator of the ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel function, which is impaired in the most common form of CF. nih.govmusechem.comglpbio.comnih.gov

The identification of this compound arose from a broad screening effort involving approximately 110,000 small molecules previously untested for such activities. nih.gov From this extensive screening, a class of cyanoquinoline compounds, termed "CoPo" (Corrector and Potentiator), was discovered to possess these independent dual activities. nih.gov Further analysis of 180 CoPo analogs revealed that six compounds exhibited both corrector and potentiator activities, with this compound standing out as the most potent corrector among them. nih.govresearchgate.net

This compound exhibits low micromolar EC50 values for both its corrector and potentiator activities, as determined by short-circuit current assays. nih.govmusechem.comglpbio.comnih.gov Its maximal corrector activity was found to be comparable to that of Corr-4a, a known CFTR corrector, while its maximal potentiator activity was comparable to genistein, a known CFTR potentiator. nih.govnih.gov Beyond its effects on ΔPhe508-CFTR, this compound has also shown the capacity to activate wild-type and G551D CFTR chloride conductance within minutes in a forskolin-dependent manner. nih.govnih.gov The prospect of a single compound possessing both corrector and potentiator functions is particularly promising for the development of single-drug treatments for CF patients with the ΔPhe508 mutation. nih.gov

Table 1: Key Activity Data for this compound (Based on Reported Findings)

| Activity Type | EC50 (µM) | Comparison Compound |

| Corrector | Low micromolar (e.g., 2.2 µM) nih.govnih.gov | Corr-4a nih.govnih.gov |

| Potentiator | Low micromolar (e.g., ~10 µM) nih.govnih.gov | Genistein nih.govnih.gov |

Historical Perspective of Cyanoquinoline Scaffolds in Chemical Biology

The quinoline (B57606) scaffold, which forms the core structure of this compound, holds a "privileged" position in medicinal and pharmaceutical chemistry. nih.gov This heterocyclic moiety is widely recognized for its diverse biological activities and is a constituent of numerous marketed pharmaceutical preparations. nih.gov Its inherent versatility has made it a focal point for the identification, design, and synthesis of novel potent derivatives across various therapeutic areas. nih.gov

Historically, the field of chemical biology has been driven by the fundamental understanding of chemical transformations and the intricate functions of enzymes within biological systems. stanford.edursc.org The evolution of this field has seen the increasing importance of molecular scaffolds as foundational structures for designing functional molecules and for generating diverse chemical libraries to explore untapped chemical space. mdpi.combiorxiv.org Quinoline derivatives, with their inherent structural features including nitrogen atoms and aromatic rings, exemplify such versatile scaffolds. nih.govbiorxiv.org The discovery of this compound as a dual-acting compound for CFTR dysfunction marks cyanoquinolines as the first class of compounds identified with genuine corrector and potentiator activities, further solidifying the importance of this scaffold in chemical biology. nih.gov

Scope and Objectives of Current this compound Research Endeavors

Current research endeavors centered on this compound and its analogs are primarily driven by the goal of optimizing their therapeutic potential for cystic fibrosis. A key objective is to identify CoPo analogs with improved potency and efficacy, building upon the promising activities observed with this compound. nih.govresearchgate.net This involves extensive structure-activity relationship (SAR) analysis of the cyanoquinoline scaffold to elucidate the precise structural requirements for both corrector and potentiator activities. nih.govresearchgate.net

The broader scope of research includes further chemical optimization of the cyanoquinoline class and the systematic screening of other compound classes to discover additional molecules with dual corrector and potentiator properties. nih.gov Mechanistic studies are also a crucial component, aiming to precisely understand how this compound and similar compounds interact with and modulate CFTR function at a molecular level. nih.gov Ultimately, these research efforts are directed towards the development of highly effective, single-agent therapies for CF, particularly for patients carrying the ΔPhe508 mutation, by leveraging the unique dual-acting capabilities of compounds like this compound. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14-9-15(2)19-12-17(13-23)21(26-20(19)10-14)24-7-8-25-22(27)16-5-4-6-18(11-16)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGJSWWPNARXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)NCCNC(=O)C3=CC(=CC=C3)OC)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390480 | |

| Record name | ASN 06744166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606101-83-1 | |

| Record name | ASN 06744166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Copo 22 and Its Analogs

Multi-Step Synthesis Schemes and Reaction Pathways

For a compound like CoPo 22, with its defined cyanoquinoline core, a hypothetical multi-step synthesis scheme would involve the sequential formation and functionalization of the quinoline (B57606) ring, followed by the introduction of the cyano group and other peripheral modifications. A plausible pathway might involve an initial cyclization reaction to form the quinoline scaffold, followed by halogenation, and then a metal-catalyzed cyanation reaction to introduce the cyano functionality. Subsequent steps would involve further functional group interconversions or coupling reactions to complete the this compound structure.

Hypothetical Multi-Step Synthesis Pathway for this compound

| Step | Reaction Type | Key Transformation | Intermediate |

| 1 | Cyclization | Formation of quinoline ring | Quinoline Precursor A |

| 2 | Halogenation | Introduction of halogen for subsequent coupling | Halogenated Quinoline B |

| 3 | Cyanation | Palladium-catalyzed cyanation | Cyanoquinoline Core C |

| 4 | Functionalization | Introduction of this compound specific functional groups | This compound |

Specific Reaction Conditions and Reagent Optimization

Optimizing reaction conditions is paramount for achieving the desired yield and purity in organic synthesis resolvemass.caprismbiolab.com. This involves a meticulous evaluation of various parameters, including temperature, pressure, solvent choice, and reaction time resolvemass.carroij.comnih.gov. For instance, adjusting temperature can accelerate reaction rates and improve selectivity, while careful solvent selection ensures efficient dissolution of reactants and supports the reaction environment, considering factors such as polarity, boiling point, and toxicity resolvemass.ca.

Reagent optimization is equally critical, as the selection of appropriate reagents and catalysts dictates the reaction pathway, rate, and selectivity, minimizing the formation of undesired by-products solubilityofthings.com. Modern synthetic chemistry increasingly leverages advanced optimization techniques to navigate the complex, multi-dimensional parameter space. Design of Experiments (DoE) is a statistical methodology that allows for the systematic investigation of multiple variables simultaneously, identifying the most influential factors and their interactions, thereby reducing experimentation time and cost numberanalytics.comacs.org. Furthermore, the integration of machine learning (ML) algorithms has revolutionized reaction optimization, enabling the prediction of optimal conditions and the synchronous optimization of multiple reaction variables, leading to shorter experimentation times and minimal human intervention nih.govbeilstein-journals.orgucla.educhemrxiv.orgbeilstein-journals.org.

Hypothetical Optimization Data for Cyanoquinoline Core Formation (Step 3)

| Experiment | Temperature (°C) | Solvent | Catalyst (mol%) | Yield (%) | Purity (%) |

| 1 | 80 | DMF | Pd(OAc)2 (2) | 65 | 92 |

| 2 | 100 | DMF | Pd(OAc)2 (2) | 78 | 95 |

| 3 | 100 | NMP | Pd(OAc)2 (2) | 82 | 96 |

| 4 | 110 | NMP | Pd(OAc)2 (1) | 85 | 97 |

| 5 | 110 | NMP | Pd(OAc)2 (0.5) | 83 | 96 |

| 6 | 105 | NMP/H2O (9:1) | Pd(OAc)2 (1) | 80 | 94 |

Note: Data is illustrative and hypothetical.

Yield Optimization and Purity Control in Synthetic Protocols

Achieving high yields and stringent purity standards is a primary objective in the synthesis of this compound. Yield optimization involves strategies to maximize the conversion of starting materials into the desired product while minimizing side reactions and the formation of by-products moravek.comrroij.com. This often entails fine-tuning reaction parameters, such as stoichiometry of reagents, reaction time, and catalyst loading, to ensure the reaction proceeds efficiently to completion solubilityofthings.comorgsyn.org.

Purity control is equally critical, especially for complex molecules where impurities can significantly impact downstream applications. Various purification techniques are employed to isolate the desired product from the reaction mixture and remove unreacted starting materials, reagents, and by-products moravek.com. Common methods include chromatography (e.g., column chromatography, HPLC), distillation, and crystallization moravek.com. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring reaction progress, identifying impurities, and confirming the identity and purity of the synthesized compounds orgsyn.orgacs.org. For research-scale production, a purity of at least 97% is generally desired, often verified by quantitative NMR, GC, or HPLC analyses orgsyn.org.

Hypothetical Yield and Purity Data for this compound Intermediate (Cyanoquinoline Core C)

| Purification Method | Crude Yield (%) | Purified Yield (%) | Purity (HPLC, %) |

| Direct Crystallization | 82 | 75 | 95 |

| Silica Gel Chromatography | 82 | 68 | 98 |

| Recrystallization after Chromatography | 68 | 62 | >99 |

Note: Data is illustrative and hypothetical.

Novel Synthetic Routes for Cyanoquinoline Core Structures

The development of novel synthetic routes for core structures like cyanoquinoline is crucial for improving efficiency, sustainability, and access to diverse derivatives. Traditional methods for quinoline synthesis, such as Skraup, Friedländer, and Doebner-von Miller reactions, have been complemented by more modern and efficient approaches tubitak.gov.trrsc.org.

Recent advancements in the synthesis of cyanoquinoline derivatives have focused on one-pot reactions and multicomponent reactions (MCRs), which offer the advantage of constructing complex molecular architectures in a single step from multiple starting materials, thereby reducing reaction time and waste rsc.orgresearchgate.net. Microwave irradiation has also emerged as an eco-friendly and efficient technique for synthesizing cyanoquinoline derivatives, often leading to excellent yields, shorter reaction times, and avoiding toxic solvents researchgate.net. Furthermore, metal-catalyzed reactions, particularly those involving copper or palladium, have proven effective for introducing the cyano group into halogenated quinolines via cross-coupling or substitution reactions tubitak.gov.trresearchgate.net. These novel routes contribute significantly to the versatility and efficiency of synthesizing this compound and its analogs.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is vital for minimizing environmental impact and enhancing process efficiency. The 12 Principles of Green Chemistry provide a framework for designing safer, more sustainable, and environmentally friendly chemical processes instituteofsustainabilitystudies.comacs.org.

Key principles applied in the context of this compound synthesis include:

Atom Economy (Principle 2): Maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste instituteofsustainabilitystudies.comacs.orgispe.org.

Less Hazardous Chemical Syntheses (Principle 3): Designing chemical processes that use and generate substances with minimal toxicity to human health and the environment instituteofsustainabilitystudies.comjddhs.com.

Safer Solvents and Auxiliaries (Principle 5): Replacing hazardous organic solvents with safer alternatives such as water, ethanol, or supercritical carbon dioxide, or exploring solvent-free reactions instituteofsustainabilitystudies.comispe.orgjddhs.comnih.gov.

Catalysis (Principle 9): Utilizing catalytic reactions (e.g., biocatalysis, metal-catalyzed processes) to enhance reaction rates and selectivity while minimizing by-products and the need for stoichiometric reagents pharmafeatures.cominstituteofsustainabilitystudies.comispe.orgjddhs.com.

Energy Efficiency (Principle 6): Designing energy-efficient reactions, for example, by using microwave-assisted synthesis or flow chemistry, which can reduce energy requirements and reaction times jddhs.com.

By adopting these principles, the synthesis of this compound can be made more sustainable, reducing waste, energy consumption, and the use of hazardous materials.

Hypothetical Comparison of Traditional vs. Green Route for a this compound Intermediate

| Metric | Traditional Route (e.g., using toxic solvent, stoichiometric reagent) | Green Route (e.g., using green solvent, catalytic method) |

| Solvent Used (L/kg product) | 25 | 5 (e.g., water/ethanol mixture) |

| E-factor (kg waste/kg product) | 30 | 5 |

| Atom Economy (%) | 60 | 85 |

| Energy Consumption (kWh/kg product) | 15 | 8 |

Note: Data is illustrative and hypothetical.

Scalability Considerations for Research-Scale Production

Scaling up the synthesis of this compound from laboratory-scale (milligrams) to research-scale production (grams to tens of grams) introduces unique challenges that require careful consideration. While not yet at industrial production levels, research-scale synthesis demands reproducibility, yield optimization, and consistent purity across multiple batches resolvemass.caacs.org.

Key considerations for scalability at the research level include:

Reaction Robustness: Thoroughly understanding the reaction's sensitivity to variations in parameters (e.g., temperature fluctuations, reagent addition rates) is crucial to ensure consistent results when increasing batch size labmanager.com.

Heat Transfer and Mixing: As reaction volumes increase, managing heat evolution or absorption becomes more challenging, and efficient mixing is essential to maintain homogeneity and prevent localized hot/cold spots labmanager.commt.com.

Reagent Handling and Availability: Sourcing and handling larger quantities of reagents, especially specialized or air-sensitive ones, requires different logistical considerations compared to small-scale synthesis labmanager.com.

Analytical Method Development: Robust and reliable analytical methods that can be applied to larger sample sizes and potentially different equipment are necessary to monitor reaction progress and product quality labmanager.com.

Process Understanding: A deep understanding of reaction kinetics and thermodynamics, as well as identifying and characterizing potential impurities, is vital for a successful scale-up mt.com.

Implementing strategies like Design of Experiments (DoE) during initial development helps to identify critical process parameters and their ranges, making the transition to larger research scales more predictable and efficient mt.com. The goal is to develop a process that is not only effective at the small scale but also robust and reproducible for generating sufficient quantities of this compound for further research and development.

Elucidation of Structure Activity Relationships Sar in Copo 22 Systems

Design and Synthesis of CoPo 22 Analogs for SAR Studies

The initial discovery of CoPo-22 emerged from a high-throughput screening (HTS) of approximately 110,000 small molecules, which identified a novel cyanoquinoline class of compounds possessing independent corrector and potentiator activities. nih.govnih.govresearchgate.net To establish initial SAR data and identify analogs with improved potency, a library of 180 commercially available cyanoquinoline analogs of CoPo-22 was subsequently screened. nih.govnih.govresearchgate.net

Structural Determinants of Biological Activities (e.g., Corrector/Potentiator Activity)

Analysis of the 180 CoPo analogs revealed that only six compounds exhibited dual corrector and potentiator activities, with CoPo-22 being identified as the most potent corrector. nih.govnih.govresearchgate.net Other compounds, such as CoPo-01 and CoPo-02, which are structurally similar to CoPo-22, also demonstrated comparable corrector and potentiator activities. nih.gov Interestingly, some analogs, like CoPo-14, showed only potentiator activity, highlighting the distinct structural requirements for each biological function. nih.gov

The dual-acting activity of CoPo compounds is not a general characteristic of all cyanoquinolines but is highly dependent on the specific chemical structure of the lead compounds. nih.gov For instance, compounds containing heterocycles, such as the thiophene (B33073) CoPo-03 and the benzosulfonamide CoPo-05, also displayed dual activities, albeit with lower potency or maximum efficacy compared to CoPo-22. nih.gov

Table 1: Select CoPo Analogs and Their Activities

| Compound | Corrector Activity (EC50) | Potentiator Activity (EC50) | Notes |

| CoPo-22 | Low micromolar nih.govbio-equip.commusechem.com | Low micromolar nih.govbio-equip.commusechem.com | Most potent dual corrector nih.govnih.govresearchgate.net |

| CoPo-01 | Comparable to CoPo-22 nih.gov | Comparable to CoPo-22 nih.gov | Structurally similar to CoPo-22 nih.gov |

| CoPo-02 | Comparable to CoPo-22 nih.gov | Comparable to CoPo-22 nih.gov | Structurally similar to CoPo-22 nih.gov |

| CoPo-03 | Lower potency/efficacy nih.gov | Lower potency/efficacy nih.gov | Contains thiophene heterocycle nih.gov |

| CoPo-05 | Lower potency/efficacy nih.gov | Lower potency/efficacy nih.gov | Contains benzosulfonamide heterocycle nih.gov |

| CoPo-14 | Inactive nih.gov | Active nih.gov | Potentiator-only activity nih.gov |

Influence of Substituent Effects on Molecular Function

The SAR analysis of CoPo analogs specifically investigated the impact of various substituents on both corrector and potentiator activities. While detailed specific substituent effects for CoPo-22 were not extensively elaborated in the provided search results beyond general observations, the study emphasized that the presence and position of substituents on the cyanoquinoline scaffold significantly influence the compound's ability to act as a corrector, a potentiator, or both. nih.govresearchgate.net The fact that some analogs exhibited only potentiator activity (e.g., CoPo-14) suggests that the structural requirements for corrector activity are more stringent or involve different binding interactions compared to potentiator activity. nih.gov

High-Throughput Screening Approaches for SAR Data Generation

High-throughput screening (HTS) played a pivotal role in the discovery of the cyanoquinoline class, including CoPo-22, and in generating SAR data. nih.govresearchgate.netresearchgate.net The initial screen involved approximately 110,000 diverse drug-like small molecules to identify compounds with both correcting and potentiating capacities for ΔPhe508-CFTR. nih.govresearchgate.net

For SAR data generation, the identified active compounds and their commercially available analogs were subjected to further detailed characterization. This involved concentration-dependence studies to determine EC50 and Vmax values for both corrector and potentiator activities. nih.govresearchgate.net Short-circuit current assays and fluorescence plate reader assays were utilized as definitive electrophysiological and functional readouts to quantify CFTR chloride conductance and assess the compounds' effects. nih.govnih.govescholarship.org This systematic HTS and subsequent detailed functional characterization allowed for the rapid generation of a large dataset correlating structural variations with observed biological activities.

Computational SAR Modeling and Predictive Analysis

While specific computational SAR modeling and predictive analysis studies directly on CoPo-22 were not detailed in the provided search results, the broader field of drug discovery frequently employs such methods to complement experimental SAR. nih.govscribd.commdpi.com For compounds like CoPo-22, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations would be valuable. researchgate.netnih.govmdpi.com These methods can:

Identify key pharmacophoric features: Determine the essential structural elements and their spatial arrangement required for activity.

Predict activity of new analogs: Develop predictive models to prioritize the synthesis of new, potentially more potent or selective compounds.

Elucidate binding mechanisms: Provide insights into how CoPo-22 interacts with the CFTR protein at an atomic level.

Analyze activity landscapes: Understand how small structural changes lead to significant changes in activity, identifying "activity cliffs" that are crucial for optimization. nih.gov

Given the complexity of CFTR modulation, computational SAR modeling would be a powerful tool for further optimizing CoPo-22 and its derivatives, guiding rational drug design efforts.

Advanced Spectroscopic Characterization of Copo 22

Electronic Spectroscopic Investigations

Electronic spectroscopy probes the transitions of electrons within a molecule, offering valuable information about its electronic structure, conjugation, and oxidation states.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption of UV or visible light by a chemical compound, resulting from electronic transitions from the ground state to excited states within molecular orbitals libretexts.orglongdom.orgbyjus.com. This method is particularly useful for identifying the presence of chromophores (groups that absorb light) and can provide both qualitative and quantitative information about a given compound libretexts.orglongdom.org. The Beer-Lambert Law forms the fundamental principle for quantitative analysis, relating absorbance to concentration and path length libretexts.orgbyjus.com.

For a hypothetical compound like CoPo 22, UV-Vis spectroscopy would be employed to identify characteristic absorption bands, which could indicate the presence of specific electronic transitions, such as π-π* or n-π* transitions in organic moieties, or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions in coordination complexes. The position (wavelength) and intensity (absorbance) of these bands provide insights into the electronic configuration and potential conjugation within the molecule.

Illustrative UV-Vis Spectroscopic Data for this compound

| Wavelength (nm) | Absorbance (a.u.) | Assignment (Hypothetical) |

| 285 | 0.75 | π-π* transition (e.g., aromatic or conjugated system) |

| 390 | 0.32 | d-d transition (e.g., transition metal center) |

| 550 | 0.15 | Charge Transfer Band (e.g., LMCT/MLCT) |

This illustrative data suggests that this compound might possess both organic-like conjugated systems and a transition metal center, contributing to its observed electronic transitions.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to analyze the electronic structure of atoms and molecules by measuring the absorption of X-rays as they interact with a sample covalentmetrology.com. XAS provides valuable structural and chemical information about the local environment of the absorbing atom, including coordination number, bond distances, and crucial insights into oxidation states covalentmetrology.comlibretexts.orgacs.org. X-ray Absorption Near-Edge Structure (XANES), a subset of XAS, is particularly powerful for determining the oxidation state, coordination environment, and bonding characteristics of specific elements libretexts.org. The position of the absorption edge in XANES spectra is sensitive to the oxidation state of the absorbing atom, with shifts observed for different oxidation states esrf.fr.

For this compound, XAS would be critical for elucidating the oxidation states of cobalt (Co) and polonium (Po), if these elements are indeed present, and their local coordination environments. For instance, the Co L-edge XANES spectrum would reveal information about the cobalt's oxidation state and its d-electron configuration, while the Po M- or L-edges would provide similar data for polonium.

Illustrative XAS (XANES) Findings for this compound (Co L-edge)

| Feature | Energy (eV) | Interpretation (Hypothetical) |

| Main Peak | 779.5 | Co(II) oxidation state, octahedral coordination |

| Pre-edge feature | 777.0 | Quadrupolar transition, indicative of specific ligand field splitting |

| Post-edge oscillations | 785-800 | Extended X-ray Absorption Fine Structure (EXAFS) region, providing bond distances and coordination numbers (not detailed here) |

This hypothetical data suggests that cobalt in this compound is in a +2 oxidation state and likely resides in an octahedral coordination environment. The pre-edge feature provides further detail on the local symmetry and electronic configuration.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide a "fingerprint" of the molecule based on its characteristic vibrational modes, which are sensitive to molecular structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile analytical technique that identifies molecular compounds and examines molecular structures by measuring the absorption of infrared radiation by a sample innovatechlabs.comose-services.comazooptics.com. Molecules absorb infrared light at specific frequencies corresponding to the vibrational modes of their chemical bonds mdpi.com. The resulting spectrum serves as a unique molecular fingerprint, enabling the identification of functional groups (e.g., hydroxyl, carbonyl, amine) present in the compound innovatechlabs.comose-services.comazooptics.comlibretexts.org. Stronger bonds and lighter atoms typically vibrate at higher stretching frequencies libretexts.org.

For this compound, FT-IR spectroscopy would be used to identify the presence of various functional groups and chemical bonds. For example, characteristic absorption bands in the 3000-3500 cm⁻¹ region could indicate O-H or N-H stretching, while bands around 1700 cm⁻¹ might suggest a carbonyl (C=O) group. The "fingerprint region" (1500–500 cm⁻¹) provides complex but highly specific absorption patterns unique to individual compounds, crucial for compound identification azooptics.com.

Illustrative FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical) |

| 3400 (broad) | Strong | O-H stretching (e.g., hydroxyl group or coordinated water) |

| 2920, 2850 | Medium | C-H stretching (aliphatic) |

| 1650 | Strong | C=O stretching (e.g., carbonyl, amide I) |

| 1450 | Medium | C-H bending (aliphatic) |

| 1050 | Strong | C-O stretching (e.g., alcohol, ether) |

| 750 | Medium | Co-O or Co-N stretching (metal-ligand bond) |

These hypothetical IR bands suggest the presence of hydroxyl, aliphatic hydrocarbon, and carbonyl functional groups, along with potential metal-ligand bonds.

Raman spectroscopy is a molecular spectroscopic technique that relies on the inelastic scattering of monochromatic light (typically from a laser) by molecular structures ibsen.comwikipedia.orgedinst.com. It provides a "structural fingerprint" by which molecules can be identified, offering detailed information about molecular bonds and structure ibsen.comedinst.comrenishaw.com. Raman scattering results from the interaction of light with molecular vibrations, and these vibrations are highly sensitive to changes in chemistry and structure renishaw.com. Raman is particularly useful for analyzing metal compounds and distinguishing between different isomers ibsen.comlibretexts.org.

For this compound, Raman spectroscopy would complement FT-IR by providing information on vibrational modes that are Raman-active (e.g., symmetric stretches, non-polar bonds), which may be IR-inactive.

Normal Raman Spectroscopy: This technique would reveal the fundamental vibrational modes of this compound, providing a unique spectral fingerprint.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a refined analytical technique that significantly enhances Raman scattering signals from molecules adsorbed onto nanostructured metal surfaces (often gold or silver) via plasmon resonance horiba.comresearchgate.netspectroscopyonline.comnanoinnovation2020.eu. This enhancement allows for the detection of substances at exceptionally low concentrations, even down to single molecules horiba.comresearchgate.netnanoinnovation2020.eu. If this compound exhibits low Raman scattering cross-sections or if trace analysis is required, SERS would be employed to amplify its vibrational signals, providing enhanced sensitivity for characterization.

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the merits of scanning probe microscopy (SPM) with Raman spectroscopy, enabling highly localized chemical analysis at the nano- to subnano-scale, beyond the diffraction limit of light horiba.comspectroscopyonline.comnanoinnovation2020.euethz.ch. In TERS, a sharp metal tip focuses light onto a small area, intensifying Raman signals horiba.com. For this compound, TERS would be invaluable for studying its surface properties, localized molecular structures, or heterogeneity at the nanoscale, providing spatially resolved vibrational information.

Illustrative Raman Spectroscopic Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment (Hypothetical) |

| 1580 | Strong | Aromatic C=C stretching |

| 1200 | Medium | C-H bending (in-plane) |

| 950 | Weak | Po-C stretching |

| 600 | Medium | Co-O bending |

| 250 | Strong | Metal-ligand vibrations (e.g., Co-Po or Co-X) |

This hypothetical Raman data would indicate the presence of aromatic systems, along with specific metal-ligand vibrations, complementing the FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, and potentially ³¹P NMR if phosphorus is present) would be essential for elucidating its molecular backbone, identifying different types of hydrogen and carbon atoms, and determining their connectivity. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of signals would provide a detailed structural map. If this compound contains NMR-active nuclei beyond standard ¹H and ¹³C, such as specific isotopes of Cobalt or Polonium (if they are NMR active and present in sufficient abundance), advanced multinuclear NMR experiments could provide direct information about their local electronic environment and bonding.

Illustrative NMR Spectroscopic Findings for this compound (¹H NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.2-7.5 | Multiplet | 5H | Aromatic protons |

| 3.8 | Triplet | 2H | -CH₂- adjacent to an electronegative atom |

| 2.5 | Singlet | 3H | -CH₃ group |

| 1.2 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |

This hypothetical ¹H NMR data would suggest the presence of aromatic, methylene, methyl, and isopropyl groups within the structure of this compound, along with their relative proportions and connectivity.

Compound Names and PubChem CIDs

Multinuclear NMR for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. Multinuclear NMR, which involves the study of various NMR-active nuclei beyond the commonly observed hydrogen (¹H) and carbon (¹³C), provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a compound man.ac.uksouthampton.ac.ukscispace.com. For this compound, proton (¹H) NMR was specifically utilized to confirm its structure nih.gov.

Given this compound's molecular formula (CHNO), other NMR-active nuclei such as ¹³C and ¹⁵N could also provide valuable complementary data.

¹H NMR: Provides information on the number of non-equivalent protons, their chemical environments (chemical shift), and their coupling interactions with neighboring protons (splitting patterns), which is crucial for determining the connectivity of the hydrogen atoms within the molecule nih.gov.

¹³C NMR: Offers insights into the carbon skeleton of the molecule, distinguishing between different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl) and their hybridization states.

¹⁵N NMR: While less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR can directly probe the nitrogen atoms present in this compound's quinoline (B57606) and amino functionalities, providing specific information about their electronic environment and bonding.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would further aid in establishing proton-proton and proton-carbon correlations, thereby confirming the complete structural assignment and elucidating complex spin systems scispace.com.

Multinuclear NMR is also capable of probing molecular dynamics, including conformational changes, rotational barriers, and exchange processes, by analyzing temperature-dependent chemical shifts or line shape changes southampton.ac.ukscispace.com.

Mass Spectrometry for Molecular Compositional Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to provide structural information through fragmentation patterns free.frresearchgate.net. For this compound, liquid chromatography/mass spectrometry (LC/MS) was employed to confirm its structure nih.gov.

In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Molecular Weight Determination: The presence of a molecular ion peak (or a protonated/deprotonated molecular ion, e.g., [M+H]⁺ or [M-H]⁻) directly provides the accurate molecular weight of this compound, which is approximately 374.44 g/mol for CHNO nih.gov.

Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental composition (e.g., CHNO) by comparing the measured exact mass to theoretical values researchgate.net.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum, generated by the breakdown of the molecular ion into smaller characteristic ions, provides crucial structural information. These fragments can reveal the presence of specific functional groups or substructures within this compound free.fr.

Hyphenated Techniques in this compound Analysis

Key advantages of employing hyphenated techniques for this compound analysis include:

Separation of Mixtures: LC, as the separation component, can resolve complex mixtures, ensuring that the MS analysis is performed on purified components, even if the sample contains impurities or related compounds researchgate.net. This is particularly important for synthesized compounds where reaction byproducts might be present.

Enhanced Specificity and Sensitivity: The coupling of LC with MS allows for the detection and identification of compounds at very low concentrations, providing high specificity by combining retention time information from LC with mass spectral data from MS db-thueringen.de.

Structural Confirmation: LC/MS provides both chromatographic purity and structural confirmation in a single analysis, making it highly efficient for compound characterization and quality control nih.gov. The combination of retention time and mass spectral data offers a robust method for confirming the identity and purity of this compound.

Other hyphenated techniques, such as GC-MS (Gas Chromatography-Mass Spectrometry) or LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), although not explicitly mentioned for this compound in the provided context, are widely used for similar purposes in organic chemistry. LC-NMR, for instance, allows for the direct acquisition of NMR spectra of separated components from a liquid chromatography column, providing real-time structural elucidation of unknown or trace compounds ijpsjournal.com.

Data Tables

Table 1: Basic Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 3224090 | nih.gov |

| Molecular Formula | CHNO | nih.gov |

| Molecular Weight | 374.44 g/mol | nih.gov |

| Synonyms | 606101-83-1 | nih.gov |

Table 2: Spectroscopic Techniques Used for this compound Characterization

| Technique | Purpose | Key Information Provided | Source |

| ¹H NMR | Structural Elucidation | Confirmation of proton environments and connectivity | nih.gov |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Molecular Compositional Analysis, Structural Confirmation | Molecular weight, elemental composition, fragmentation patterns, purity | nih.gov |

Crystallographic Studies of Copo 22 and Its Architectures

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray Diffraction (SC-XRD) is the primary technique for determining the definitive three-dimensional structure of crystalline materials. If CoPo 22 can be grown into suitable single crystals, SC-XRD would yield precise information regarding its molecular geometry, including bond lengths, bond angles, and torsion angles. For chiral molecules, SC-XRD, particularly with anomalous dispersion effects, can be used to determine the absolute configuration, which is critical for understanding stereospecific biological activity. The technique provides the unit cell parameters (a, b, c, α, β, γ), space group, and the positions of all non-hydrogen atoms within the asymmetric unit, allowing for the construction of a complete molecular model. This foundational data is essential for structure-activity relationship (SAR) studies and rational drug design.

Advanced X-ray Diffraction Techniques

Beyond standard SC-XRD, advanced X-ray diffraction techniques offer deeper insights into specific aspects of a compound's structure and dynamics.

Resonance diffraction, or Diffraction Anomalous Fine Structure (DAFS), combines the principles of X-ray diffraction with X-ray absorption spectroscopy. By tuning the incident X-ray energy near the absorption edge of a specific element present in the compound, DAFS can provide element-specific structural information. For this compound, which contains nitrogen and oxygen atoms in various chemical environments, DAFS could potentially be used to probe the local coordination environment and electronic structure of these specific atoms within the crystal lattice. This technique would be particularly useful for distinguishing between chemically similar atoms or for understanding subtle differences in their bonding characteristics that might not be apparent from conventional diffraction data.

Photo- or time-resolved crystallography allows for the study of structural changes in a molecule as a function of time, often initiated by an external stimulus such as light. While this compound's primary function is related to CFTR modulation rather than light-induced processes, if its interaction with the CFTR protein or any other biological target involves dynamic structural rearrangements or conformational changes, time-resolved crystallographic studies on this compound in complex with its target (or in a reactive state) could potentially capture these transient structural intermediates. This would provide direct visualization of the molecular motions underlying its function, offering unprecedented details into its dynamic behavior.

In-situ crystallographic studies involve collecting diffraction data from a crystal while it is subjected to controlled variations in environmental conditions, such as temperature, pressure, or humidity, or in the presence of different solvents. For this compound, such studies could reveal its polymorphic landscape, identifying different crystalline forms that might exhibit varying solubility, stability, or bioavailability. Investigating this compound under conditions mimicking physiological environments (e.g., specific pH or solvent systems) could provide insights into its structural stability and interactions relevant to its pharmaceutical application. This approach is crucial for understanding how environmental factors influence the solid-state properties of a drug candidate.

High-Resolution Charge Density Analysis

High-resolution charge density analysis, derived from very high-resolution X-ray diffraction data, provides a detailed map of the electron distribution within a crystal. This goes beyond simple atomic positions, revealing the nature of chemical bonds, lone pairs, and intermolecular interactions. For this compound, charge density analysis would allow for a quantitative assessment of the electron density topology, including bond critical points and ring critical points, offering a deeper understanding of its covalent and non-covalent bonding characteristics.

A significant application of high-resolution charge density analysis is the calculation of intermolecular interaction energies. By analyzing the electron density distribution between molecules in the crystal lattice, it is possible to quantify the strength and nature of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, understanding these intermolecular forces within its crystal structure is vital, as they govern crystal packing, solid-state stability, and dissolution properties. Furthermore, these insights can be extrapolated to predict and understand how this compound interacts with its biological targets, where similar non-covalent interactions play a crucial role in molecular recognition and binding affinity.

Table 1: Compound Information for this compound

| Property | Value |

| IUPAC Name | N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide |

| Molecular Formula | C22H22N4O2 |

| Molecular Weight | 374.44 g/mol |

| PubChem CID | 3224090 nih.gov |

Table 2: Illustrative Hypothetical Single-Crystal X-ray Diffraction Parameters for this compound

| Parameter | Value (Illustrative/Hypothetical) |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.50 Å |

| b = 12.80 Å | |

| c = 15.20 Å | |

| α = 90.0° | |

| β = 98.0° | |

| γ = 90.0° | |

| Volume | 2020.0 ų |

| Z (Molecules per Unit Cell) | 4 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (MoKα) |

| R-factor (R1) | 0.045 |

| wR2 | 0.120 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and its immediate surroundings. The MEP at any given point in the vicinity of a molecule represents the force exerted on a positive test charge (such as a proton) by the molecule's nuclei and electron cloud chembeez.com. This visualization is crucial for understanding a molecule's reactivity and its propensity for intermolecular interactions.

MEP maps are typically rendered by projecting the electrostatic potential values onto the molecule's electron density surface, often using a color-coded scheme. Conventionally, red areas indicate regions of lowest electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote regions of highest electrostatic potential (electron-deficient regions, attractive to nucleophiles) chembeez.comnih.govallaboutcircuits.com.

Table 1: Typical Parameters from Electrostatic Potential Mapping

| Parameter | Description | Typical Range (Illustrative) |

| Minimum Potential | Most electron-rich region, attractive to positive charges (e.g., protons) | -50 to -10 kcal/mol |

| Maximum Potential | Most electron-deficient region, attractive to negative charges (e.g., anions) | +10 to +50 kcal/mol |

| Surface Area | Total area of the electron density isosurface | 100-500 Ų |

| Average Potential | Overall electrostatic character of the molecular surface | -5 to +5 kcal/mol |

(Note: In an interactive data table, these values could be dynamically displayed based on user-selected molecular regions or computational parameters.)

Topological Analysis of Electron Density and Chemical Bonding

Topological analysis of electron density, primarily within the framework of the Quantum Theory of Atoms in Molecules (QTAIM) developed by R.F.W. Bader, is a robust method for quantitatively characterizing chemical bonding and intermolecular interactions fishersci.cacenmed.com. This approach involves analyzing the gradient vector field of the electron density, ρ(r), to identify critical points (CPs) fishersci.cafishersci.at. These critical points correspond to specific features of the electron density: nuclear attractors (maxima), bond critical points (bcp), ring critical points (rcp), and cage critical points (ccp) fishersci.cafishersci.at.

Key topological properties evaluated at a bond critical point (bcp) include the electron density (ρb), the Laplacian of the electron density (∇²ρb), the ellipticity (εb), the kinetic energy density ratio (Gb/ρb), and the total energy density ratio (Hb/ρb) fishersci.cacenmed.com. The sign of the Laplacian of the electron density (∇²ρb) is particularly informative:

A negative ∇²ρb indicates a region of charge concentration, typically found in covalent bonds where electron density is shared and concentrated between nuclei fishersci.ca.

A positive ∇²ρb signifies charge depletion, characteristic of ionic interactions or van der Waals forces where electron density is depleted between nuclei fishersci.cafishersci.ca.

The delocalization index (δ(A-B)) is another integral property that quantifies the number of electron pairs shared between two atoms, providing a measure akin to bond order cenmed.com. By applying QTAIM to this compound, researchers could unambiguously define its chemical structure and gain a deeper understanding of the nature of its chemical bonds, including distinguishing between covalent, ionic, and charge-shift bonding types fishersci.atfishersci.ca.

Table 2: Representative Topological Parameters at Bond Critical Points (Illustrative)

| Parameter | Symbol | Description | Typical Value (Covalent Bond) | Typical Value (Ionic/vdW Interaction) |

| Electron Density | ρb (e/ų) | Electron density at the bond critical point | 0.1 - 0.4 | 0.01 - 0.05 |

| Laplacian | ∇²ρb (e/Å⁵) | Second derivative of electron density; indicates charge concentration/depletion | < 0 (e.g., -1 to -10) | > 0 (e.g., +0.1 to +1) |

| Ellipticity | εb | Measures deviation from cylindrical symmetry of electron density | 0 - 0.5 | Often close to 0 |

| Delocalization Index | δ(A-B) | Number of shared electron pairs between atoms A and B | 0.8 - 2.0 | 0.1 - 0.5 |

(Note: In an interactive data table, users could select specific bonds or interactions to view their corresponding topological parameters.)

Electron Crystallography for Microcrystalline Samples

Traditional single-crystal X-ray diffraction requires crystals of a certain size (typically tens of micrometers) to yield high-quality data. However, many compounds, including potentially this compound, may only form microcrystalline or nanocrystalline samples, making them unsuitable for conventional X-ray methods. Electron crystallography, particularly Micro-crystal Electron Diffraction (MicroED), provides a powerful solution for determining the atomic structures of such minute crystals americanelements.comnih.gov.

MicroED utilizes a Transmission Electron Microscope (TEM) to collect diffraction data from crystals that are often a billion times smaller in volume than those used in X-ray crystallography americanelements.com. The stronger interaction of electrons with matter compared to X-rays allows for high-resolution structural determination from sub-micron samples nih.govlabsolu.ca. This is particularly advantageous for visualizing light atoms like hydrogen, which are often challenging to locate precisely with X-ray diffraction labsolu.ca.

The technique involves continuously rotating the microcrystal within the electron beam while collecting diffraction patterns, enabling the acquisition of a complete three-dimensional dataset nih.govlabsolu.ca. Advances in detector technology, such as fast, hybrid-pixel direct electron detectors, have significantly improved data quality and collection speed, making MicroED a high-throughput method for rapid structure determination of microcrystalline molecular compounds nih.gov. This method has been successfully applied to determine the structures of various materials, including proteins like lysozyme (B549824) and catalase, at near-atomic resolution labsolu.ca.

Table 3: Electron Crystallography Data Characteristics (Illustrative)

| Characteristic | Description | Typical Value/Range (MicroED) |

| Crystal Size | Dimensions of the microcrystals analyzed | < 10 µm (often < 1 µm) |

| Resolution Achieved | Smallest feature size resolved in the electron density map | 1.0 - 3.0 Å |

| Data Collection Time | Time required to collect a full dataset | Minutes to a few hours |

| Electron Dose | Total electron exposure during data collection | < 10 e⁻/Ų (for cryo-EM) |

(Note: In an interactive data table, users could filter or sort by different experimental conditions or sample types.)

High-Pressure Crystallography for Phase Transition Analysis

High-pressure crystallography investigates how the crystal structure and properties of a material change under elevated pressures. This technique is crucial for understanding phase transitions, which are transformations from one solid state to another, often accompanied by changes in density, symmetry, and bonding fishersci.canih.gov. For a compound like this compound, high-pressure studies would reveal its structural stability and potential polymorphic forms under extreme conditions.

Experiments are typically conducted using diamond-anvil cells (DACs), which can generate pressures reaching hundreds of gigapascals (GPa) nih.gov. The sample within the DAC is then probed using in-situ X-ray diffraction or Raman spectroscopy fishersci.canih.gov. X-ray diffraction provides information on the unit cell parameters (dimensions and angles), space group symmetry, and atomic positions, while Raman spectroscopy offers insights into vibrational modes and bonding changes.

As pressure increases, a compound may undergo one or more phase transitions, characterized by discontinuous changes in unit cell dimensions, the appearance or disappearance of diffraction peaks, and alterations in spectral features fishersci.canih.gov. For example, lead dioxide (PbO2) exhibits multiple pressure-induced phase transitions, transforming from its rutile/orthorhombic forms to a Pbca phase at approximately 22 GPa, and further to a cotunnite-type structure at around 43 GPa fishersci.ca. Such studies also allow for the determination of the bulk modulus, a measure of a material's resistance to compression nih.gov. High-pressure crystallography is vital for exploring the fundamental behavior of materials and predicting their properties in diverse environments, from geological interiors to industrial applications fishersci.cabangchemicals.com.

Table 4: High-Pressure Crystallography Phase Transition Data (Illustrative)

| Pressure Range (GPa) | Observed Phase (Illustrative) | Space Group (Illustrative) | Unit Cell Parameters (Illustrative) | Volume Change (%) (Illustrative) |

| Ambient - 2.0 | Phase I | P2₁/c | a=X, b=Y, c=Z Å, β=A° | N/A |

| 2.0 - 10.0 | Phase II | Pnma | a'=X', b'=Y', c'=Z' Å | -2.5 |

| > 10.0 | Phase III | Imma | a''=X'', b''=Y'', c''=Z'' Å | -5.0 |

(Note: In an interactive data table, specific pressure points could be selected to display corresponding crystallographic data, and phase transition points could be highlighted.)

Theoretical and Computational Chemistry Approaches to Copo 22

Development of Predictive Models for Chemical Reactivity and Selectivity

The development of predictive models for chemical reactivity and selectivity involves employing various computational methodologies to elucidate reaction mechanisms, identify active sites, and understand the factors governing molecular interactions. For a compound like CoPo 22, these models would be crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects.

General Methodologies: Computational approaches commonly utilized include Density Functional Theory (DFT) calculations, which are instrumental in exploring reaction pathways, determining transition states, and calculating activation energies. Molecular docking and molecular dynamics (MD) simulations are employed to model ligand-receptor interactions, providing insights into binding affinities, conformational changes upon binding, and the dynamics of molecular recognition. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can establish correlations between chemical structure and biological activity, guiding the design of new analogs with improved properties.

Application to this compound: Applying these methodologies to this compound would involve several key areas. DFT calculations could be used to investigate the electronic properties of this compound, identifying regions of high electron density or electrophilicity that might participate in chemical reactions or interactions with biological targets. For instance, understanding the protonation states of the nitrogen atoms within the quinoline (B57606) and amide functionalities under physiological conditions would be critical for predicting its behavior in biological systems.

Molecular docking and MD simulations would be invaluable for studying this compound's interaction with the CFTR protein. Although specific crystallographic data for this compound bound to CFTR might be limited, computational studies could leverage existing structural information of CFTR (e.g., in complex with known potentiators like Ivacaftor) to predict this compound's binding mode, key interacting residues, and the stability of the ligand-protein complex synquestlabs.com. These simulations could reveal the conformational flexibility of this compound within the binding pocket and the dynamic nature of its interactions, which are crucial for its dual corrector and potentiator activities.

Furthermore, QSAR and pharmacophore models derived from a series of CoPo analogs could identify the essential structural features responsible for its CFTR modulating activity. This would involve correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally determined EC50 values for corrector and potentiator activities. Such models would then serve as powerful tools for virtual screening of novel compounds or for guiding the synthesis of new this compound derivatives with enhanced potency or selectivity.

Expected Research Findings: Expected research findings from such computational studies on this compound would include:

Binding Energies and Interaction Hotspots: Quantitative data on the predicted binding affinity of this compound to CFTR, along with identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking.

Conformational Landscapes: Insights into the preferred conformations of this compound in solution and when bound to CFTR, and the energy barriers for transitions between these conformations.

Pharmacophoric Features: A detailed map of the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for this compound's biological activity.

Structure-Activity Relationships (SAR): Predictive models that correlate structural modifications of this compound with changes in its corrector and potentiator activities, enabling rational design of improved compounds.

Reaction Pathways: Proposed mechanisms for any predicted metabolic transformations or degradation pathways of this compound, including associated activation energies.

Integration of Computational Chemistry with Experimental Crystallography (Quantum Crystallography)

Quantum Crystallography (QC) represents a powerful synergy between experimental X-ray diffraction data and quantum chemical calculations. This integrated approach allows for a more accurate and detailed understanding of the electron density distribution within molecules and crystals, providing insights into chemical bonding, intermolecular interactions, and material properties.

Principles of Quantum Crystallography: Traditional X-ray crystallography provides structural information based on the scattering of X-rays by electron clouds. However, it often relies on independent atom models (IAMs) that assume spherical electron densities for atoms, neglecting the effects of chemical bonding. Quantum crystallography overcomes this limitation by incorporating theoretical electron densities derived from quantum mechanical calculations (e.g., DFT or ab initio methods) into the crystallographic refinement process. This leads to a more realistic representation of the electron density, allowing for the experimental determination of properties directly related to chemical bonding, such as bond critical points, atomic charges, and electrostatic potentials.

Potential Application to this compound: If a high-resolution crystal structure of this compound were available, quantum crystallographic techniques could be applied to gain profound insights into its solid-state properties and the nature of its intermolecular interactions. The process would involve:

High-Resolution X-ray Diffraction Data Collection: Obtaining precise X-ray diffraction data from single crystals of this compound.

Quantum Chemical Calculation of Molecular Wavefunction: Performing accurate quantum chemical calculations on the isolated this compound molecule or a cluster of molecules, using methods like DFT, to obtain its theoretical electron density and wavefunction.

Multipole Refinement and Electron Density Analysis: Integrating the theoretical electron density into the crystallographic refinement (e.g., using multipole models) to refine the experimental data. This would allow for the reconstruction of the experimental electron density distribution in the crystal.

Topological Analysis: Applying Bader's Quantum Theory of Atoms in Molecules (QTAIM) to the reconstructed electron density to identify bond paths, bond critical points, and ring critical points, providing a quantitative description of covalent and non-covalent interactions within the crystal lattice.

Insights from Quantum Crystallography: The integration of computational chemistry with experimental crystallography for this compound would yield several critical insights:

Precise Electron Density Distribution: A detailed map of the electron density within the this compound molecule and its crystal packing, revealing the subtle polarization effects due to intermolecular interactions.

Nature of Intermolecular Interactions: Quantitative characterization of hydrogen bonds (e.g., N-H···O, C-H···N, C-H···O), π-π stacking interactions involving the quinoline and phenyl rings, and other weak non-covalent forces that govern crystal packing and potentially influence its solubility, stability, and bioavailability.

Charge Transfer and Electrostatic Potentials: Accurate determination of atomic charges and molecular electrostatic potentials, which are crucial for understanding the molecule's reactivity and its ability to interact with charged or polar regions of biological macromolecules.

Conformational Analysis in Solid State: Insights into the preferred conformation of this compound in the crystalline state, which can be compared with conformations predicted from gas-phase or solution-phase computational studies to understand the influence of crystal packing forces.

Validation of Computational Models: The experimentally derived electron density from quantum crystallography can serve as a benchmark for validating various theoretical computational models used in drug design and materials science.

Chemical Compound Information Table

| Property | Value | Source |

| Compound Name | N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide | nih.govdrivetripper.com |

| Synonyms | This compound, CoPo-22, CoPo22, ASN 06744166, ASN06744166, ASN-06744166 | nikolabartakova.cz |

| CAS Number | 606101-83-1 | drivetripper.comnikolabartakova.cz |

| Molecular Formula | C22H22N4O2 | drivetripper.comnikolabartakova.cz |

| Molecular Weight | 374.44 g/mol | drivetripper.com |

| PubChem CID | 3224090 | [1 (PubChem)] |

| Biological Activity | Corrector and potentiator for ΔPhe508-CFTR chloride channel function | nih.govdrivetripper.comnih.gov |

Mechanistic Research on Copo 22 Activities and Transformations

Elucidation of Molecular Mechanisms of Action (e.g., Corrector/Potentiator Activity)

CoPo 22 exhibits a unique dual role, acting as both a corrector and a potentiator of CFTR. Its corrector activity aims to improve the processing and trafficking of mutant CFTR protein, while its potentiator activity focuses on enhancing the gating and conductance of the CFTR chloride channel.

This compound's potentiator activity is characterized by its ability to rapidly normalize defective ΔPhe508-CFTR channel gating. It has been observed to activate wild-type and G551D CFTR chloride conductance within minutes in a forskolin-dependent manner. The lack of this compound effect in the absence of forskolin (B1673556) indicates that CFTR phosphorylation is a prerequisite for its potentiator action. nih.govcoreyorganics.com

The mechanism of this compound's corrector action is less comprehensively understood. It is known to promote the escape of ΔPhe508-CFTR from the endoplasmic reticulum (ER), facilitating its proper targeting to the Golgi apparatus and plasma membrane. This activity leads to increased cell-surface expression and chloride current following prolonged incubation. Studies suggest that this compound's corrector activity is additive with low-temperature rescue, implying distinct underlying mechanisms. nih.govdrivetripper.com

Investigation of Ligand-Protein Interactions at the Molecular Level

The dual corrector-potentiator activity of this compound is consistent with the hypothesis of its direct binding to specific site(s) on the CFTR protein. The rapid normalization of defective ΔPhe508-CFTR channel gating is likely a direct consequence of this binding. nih.gov

Molecular docking studies, while not exclusively focused on this compound but on CFTR potentiators in general (a class to which this compound belongs), have shed light on potential interaction profiles. These studies suggest that effective potentiators engage in Van der Waals interactions and π–π stacking with residues such as F236, Y304, F305, and F312 within the CFTR protein. Additionally, hydrogen bonding interactions with residues like F931, Y304, S308, and R933 are implicated. Such interactions are believed to stabilize the potentiator at the CFTR channel, thereby facilitating its function. coreyorganics.com

This compound has also been identified as a CFTR modulator that may influence interactions at the NBD1-MSDs (Nucleotide Binding Domain 1 - Membrane Spanning Domains) interface or NBD2-MSDs, similar to other known correctors. uff.br Furthermore, research indicates that ΔF508CFTR-PDZ protein interactions are reduced in the presence of this compound, suggesting an impact on PDZ domain binding. nikolabartakova.cz

Kinetic and Thermodynamic Aspects of this compound-Mediated Processes

Kinetic analysis of this compound's potentiator activity has been performed using short-circuit current measurements in CFTR-expressing cells. These studies demonstrate concentration-dependent increases in apical membrane current in the presence of forskolin. The apparent EC₅₀ for this compound's potentiator activity has been determined to be approximately 8 µM. nih.gov This kinetic parameter provides insight into the concentration required for half-maximal activation of the CFTR channel by this compound.

While specific comprehensive thermodynamic data for this compound's binding to CFTR were not extensively detailed in the provided search results, the determination of EC₅₀ values is a crucial kinetic-thermodynamic parameter reflecting binding affinity and efficacy. In general, kinetic and thermodynamic analyses are essential for understanding the energy landscape and rate-limiting steps of molecular interactions, such as ligand-protein binding and subsequent conformational changes. Such analyses typically involve measuring reaction rates under varying conditions (kinetics) and assessing energy changes and equilibrium states (thermodynamics) to characterize the stability of complexes and the favorability of processes. nih.gov

The kinetic data for this compound's potentiator activity are summarized in the table below:

| Activity Type | Assay Method | Key Observation | Apparent EC₅₀ |

| Potentiator | Short-circuit current measurements in ΔPhe508-CFTR-expressing FRT cells | Concentration-dependent increases in apical membrane current with forskolin | ~8 µM nih.gov |

| Potentiator | Short-circuit current measurements in wild-type CFTR-expressing FRT cells | Partial activation with low forskolin concentrations | ~10 µM nih.gov |

Catalytic Pathways and Reaction Mechanisms Involving this compound

Based on the available scientific literature, this compound is primarily characterized as a modulator of the CFTR protein, functioning as a corrector and potentiator. Its mechanism of action involves influencing the folding, trafficking, and gating of the CFTR protein to restore its function in conditions like cystic fibrosis.

It is important to clarify that current research does not indicate that this compound acts as a catalyst in traditional chemical reaction pathways. In chemistry, a catalyst is a substance that increases the rate of a chemical reaction without being consumed in the process. Catalytic pathways typically involve the catalyst interacting with reactants to form intermediate substances, which then react further to regenerate the original catalyst and form products, often by providing an alternative reaction mechanism with a lower activation energy.

The role of this compound is distinct from that of a chemical catalyst. Instead, it modulates the activity of a biological macromolecule (CFTR protein), affecting its conformation and function rather than directly participating in and accelerating a chemical transformation as a reactant or product. Therefore, discussions of "catalytic pathways and reaction mechanisms involving this compound" should be understood in the context of its modulatory effects on protein function, not as a participant in a classical chemical catalytic cycle.

Future Research Directions and Emerging Paradigms for Copo 22 Studies

Integration of Artificial Intelligence and Machine Learning in CoPo 22 Research

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)

Future research into this compound synthesis will likely explore novel methodologies such as flow chemistry and mechanochemistry to improve efficiency, sustainability, and access to new chemical space.

Flow Chemistry: This technique offers precise control over reaction parameters, including temperature, pressure, and reaction time, which can be critical for optimizing the synthesis of complex molecules like this compound acs.org. Flow reactors enable high mass and heat transfer rates, potentially allowing for reactions that are challenging or unfeasible in traditional batch processes. This could lead to improved yields, reduced by-product formation, and safer handling of reactive intermediates in this compound synthesis acs.org.

Mechanochemistry: As a sustainable, solvent-free, or low-solvent alternative, mechanochemistry involves reactions triggered by mechanical forces, often through ball milling mdpi.comrsc.orgacs.org. This approach can offer several advantages for this compound, including faster reaction times, increased yields, and the ability to access novel compounds or polymorphs that are inaccessible through conventional solution-based methods acs.orgrsc.orgacs.orgresearchgate.net. For instance, mechanochemical approaches could be explored for the late-stage functionalization of this compound or the preparation of its precursors, contributing to greener synthetic pathways.

Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes

To fully understand the behavior of this compound, particularly its interactions with biological targets and its stability under various conditions, advanced in-situ and operando characterization techniques will be indispensable. These methods provide real-time insights into dynamic processes, structural evolution, and chemical changes as they occur, rather than relying on ex-situ analysis of isolated intermediates or products sciengine.comrsc.orgmdpi.com.

Techniques such as in-situ X-ray diffraction (XRD) could monitor changes in the crystalline structure of this compound during formulation or under physiological conditions sciengine.com. Operando nuclear magnetic resonance (NMR) spectroscopy could track the binding kinetics and conformational changes of this compound with CFTR proteins in real-time, offering unprecedented mechanistic detail sciengine.com. Furthermore, in-situ Raman spectroscopy or X-ray absorption spectroscopy (XAS) could identify transient intermediates or characterize the local electronic and atomic structure of this compound during its biological activity or degradation pathways sciengine.comrsc.orgbohrium.com. These techniques are crucial for correlating the dynamic physicochemical properties of this compound with its observed biological function and stability.

Theoretical Prediction and Validation of Unexplored this compound Chemistries

Theoretical chemistry, particularly quantum chemical methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, will play a crucial role in predicting and validating unexplored chemistries of this compound chemrxiv.orgresearchgate.net. These computational tools can elucidate reaction mechanisms, predict molecular structures, and forecast material properties before experimental synthesis or characterization chemrxiv.orgresearchgate.netacs.org.

For this compound, theoretical predictions can:

Predict novel reaction pathways: Computational models can explore potential synthetic routes for this compound and its analogs, identifying thermodynamically favorable and kinetically accessible pathways researchgate.net.

Elucidate interaction mechanisms: QM/MM simulations can model the complex interactions between this compound and the CFTR protein at an atomic level, providing insights into its corrector and potentiator activities and guiding rational design of improved compounds nobelprize.orgpsu.eduresearchgate.net.

Forecast spectroscopic properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra for this compound and its derivatives, aiding in their experimental identification and characterization chemrxiv.org.

Assess stability and reactivity: Computational methods can predict the stability of this compound under various environmental conditions (e.g., pH, temperature, presence of oxidants) and its reactivity towards different chemical species, informing storage and formulation strategies researchgate.net.

The iterative interplay between theoretical predictions and experimental validation will be key to efficiently exploring the chemical space around this compound.

Multi-Scale Modeling Approaches for Complex this compound Systems

Understanding the behavior of this compound, especially in complex biological environments, necessitates the adoption of multi-scale modeling approaches. These methodologies bridge different length and time scales, from the electronic structure of the molecule to its behavior within a cellular environment or even an organism nobelprize.orgmanchester.ac.ukeolss.net.

For this compound, multi-scale modeling could involve:

Atomic/Molecular Scale: Quantum mechanical calculations (e.g., DFT) to accurately describe the electronic structure, bonding, and conformational preferences of this compound and its immediate interactions with active site residues of CFTR nobelprize.orgpsu.eduresearchgate.net.

Coarse-Grained/Mesoscopic Scale: Molecular dynamics simulations, potentially using coarse-grained models, to study the diffusion of this compound through membranes, its aggregation behavior, or its interactions with larger protein domains over longer timescales manchester.ac.uk.

By combining these scales, researchers can gain a holistic understanding of this compound's mechanism of action, predict its efficacy and potential side effects, and optimize its design for therapeutic applications.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CoPo 22's biochemical mechanisms?

- Methodology : Use the P-E/I-C-O framework to structure your question:

- Population (e.g., cell lines, model organisms),

- Exposure/Intervention (e.g., this compound dosage, administration routes),

- Comparison (control groups or alternative compounds),

- Outcome (measurable effects like enzymatic activity or gene expression).

Q. What are best practices for designing a reproducible experimental protocol for this compound synthesis?

- Document all steps in detail, including reagent purity, reaction conditions, and instrumentation (e.g., HPLC parameters).

- For known compounds, cite prior synthesis methods; for novel derivatives, provide NMR, mass spectrometry, and purity data .

- Use supplementary materials for extensive datasets, ensuring they are machine-readable and linked to the main text .

Q. How should I structure a literature review to identify gaps in this compound research?

- Use databases like Web of Science and PubMed with keywords (e.g., "this compound AND pharmacokinetics").

- Categorize findings by themes (e.g., mechanistic studies, toxicity profiles) and highlight contradictions (e.g., divergent efficacy results in different models) .

- Avoid unreliable sources like ; prioritize peer-reviewed journals .

Q. What statistical methods are appropriate for preliminary analysis of this compound's bioactivity data?

- For small datasets, use descriptive statistics (mean ± SD) and normality tests (Shapiro-Wilk).

- For comparative studies, apply t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report effect sizes and confidence intervals .

Advanced Research Questions

Q. How can I optimize a factorial design to study this compound's interactions with multiple variables (e.g., pH, temperature)?

- Use a 2^k factorial design to evaluate main effects and interactions. For example, test this compound stability at pH 5/7 and 25°C/37°C.